4-Cyanophenyl-4'-hexylbenzoate
Description
Significance of Cyanophenyl Benzoate (B1203000) Liquid Crystals in Academic Research
Cyanophenyl benzoate liquid crystals, a class to which 4-Cyanophenyl-4'-hexylbenzoate belongs, are of considerable interest in academic research primarily due to their unique molecular architecture which gives rise to valuable physical properties. The presence of the cyano (C≡N) group at one end of the molecule and a flexible alkyl chain at the other, connected by a rigid benzoate core, imparts a significant dipole moment and molecular anisotropy. worktribe.comresearchgate.net This molecular design leads to a high positive dielectric anisotropy, a crucial property for the operation of twisted nematic displays. worktribe.comtandfonline.com The ability to manipulate the orientation of these molecules with an external electric field is fundamental to their application in various electro-optical devices. smolecule.com
Furthermore, the systematic variation of the alkyl chain length in homologous series of cyanophenyl benzoates allows for the fine-tuning of their mesomorphic properties, such as the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. smolecule.com This makes them ideal model systems for studying structure-property relationships in liquid crystals. Researchers utilize these compounds to investigate fundamental phenomena such as phase transitions, molecular ordering, and the influence of molecular structure on macroscopic physical properties. tandfonline.comresearchgate.net The study of binary mixtures containing cyanophenyl benzoates has also been a fruitful area of research, revealing the induction of new phases not present in the individual components. epa.gov
Historical Context and Evolution of Research on Mesogenic Benzoate Esters
The investigation of mesogenic compounds, those that exhibit liquid crystal phases, dates back to 1888 with the work of Friedrich Reinitzer on cholesteryl benzoate. utar.edu.my This discovery of a state of matter intermediate between a crystalline solid and an isotropic liquid opened up a new field of scientific exploration. Benzoate esters, due to their relatively simple synthesis and ability to form liquid crystal phases, became a central focus of early research.
The evolution of research on mesogenic benzoate esters has been driven by both fundamental scientific curiosity and the pursuit of practical applications. Early studies focused on the synthesis of new mesogenic compounds and the characterization of their transition temperatures and optical properties using techniques like polarizing optical microscopy. utar.edu.myresearchgate.net The development of more sophisticated analytical techniques, such as X-ray diffraction and later, nuclear magnetic resonance (NMR) and Raman spectroscopy, allowed for a deeper understanding of the molecular arrangement and ordering within the different mesophases. tandfonline.comresearchgate.netkaist.ac.kr The realization in the mid-20th century that the electro-optical properties of liquid crystals could be harnessed for display technologies spurred a significant increase in research efforts, leading to the synthesis and characterization of a vast number of new mesogenic esters, including the cyanophenyl benzoates. worktribe.com
Fundamental Research Questions and Theoretical Frameworks Pertinent to this compound
The study of this compound and related compounds is driven by several fundamental research questions. A primary focus is understanding the relationship between molecular structure and the resulting liquid crystalline properties. For instance, researchers investigate how the length of the hexyl chain influences the melting point and the clearing temperature (the transition from the nematic to the isotropic liquid phase). smolecule.com Another key area of inquiry is the nature of intermolecular interactions and how they lead to the formation of specific mesophases. smolecule.comtandfonline.com
To address these questions, researchers employ various theoretical frameworks. The Maier-Saupe theory, a mean-field theory, provides a foundational understanding of the orientational ordering in the nematic phase. tandfonline.com This theory, however, has its limitations, and more advanced models are often used to explain the behavior of real systems more accurately. tandfonline.com For instance, X-ray diffraction studies on oriented samples of related cyanophenyl benzoates have been used to determine the orientational distribution function and order parameters, which can then be compared with theoretical predictions. tandfonline.com Computational methods, such as density functional theory (DFT), are also increasingly used to calculate molecular properties and predict mesomorphic behavior. rsc.org Spectroscopic techniques like Raman spectroscopy provide insights into the vibrational modes of the molecule and how they are affected by the local environment and phase transitions. researchgate.net
Interdisciplinary Relevance of this compound Studies
The study of this compound and liquid crystals, in general, is inherently interdisciplinary. It bridges chemistry, physics, and materials science.
Chemistry: The synthesis and purification of these compounds are core activities in organic chemistry. smolecule.com Understanding the reaction mechanisms and developing efficient synthetic routes are ongoing areas of research.
Physics: Physicists investigate the fundamental physical properties of these materials, such as their dielectric and optical anisotropy, elastic constants, and phase behavior. researchgate.nettandfonline.comresearchgate.net They also develop theoretical models to explain these properties.
Materials Science: From a materials science perspective, the focus is on the application of these compounds in various technologies. This includes their use in liquid crystal displays (LCDs), optical switches, and other advanced materials. mdpi.com
The development of new liquid crystal materials often requires a collaborative effort between scientists from these different disciplines. For example, a chemist might synthesize a new compound, a physicist would then characterize its physical properties, and a materials scientist would explore its potential applications. mdpi.com
Research Findings on this compound and Related Compounds
Synthesis and Purification
The primary method for synthesizing this compound is through an esterification reaction between 4-hexylbenzoic acid and 4-cyanophenol. smolecule.com A common laboratory-scale method employs dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. smolecule.com
Purification is crucial for obtaining high-purity liquid crystals with optimal performance. A typical purification protocol for this compound involves:
Recrystallization: The crude product is often recrystallized from a solvent like ethanol. smolecule.com
Column Chromatography: This technique is used to remove any remaining impurities. smolecule.com
Physicochemical Properties
The properties of this compound are significantly influenced by its molecular structure. The hexyl chain plays a critical role in determining the mesomorphic behavior.
Interactive Data Table: Phase Transition Temperatures of 4-Cyanophenyl-4'-alkylbenzoates
| Alkyl Chain Length | Melting Point (Tm) in °C | Clearing Point (Tc) in °C | Dominant Phase |
| C2 | 142 | 198 | Smectic A |
| C4 | 118 | 176 | Nematic |
| C6 (hexyl) | 95 | 162 | Nematic |
| C8 | 84 | 149 | Isotropic |
| Data adapted from studies on homologous cyanophenyl alkyl benzoates. smolecule.com |
The data indicates that increasing the alkyl chain length generally lowers both the melting and clearing points. The hexyl (C6) derivative exhibits a stable nematic phase over a broad temperature range. smolecule.com
X-ray diffraction studies on the heptyl homolog, 4-cyanophenyl-4'-n-heptylbenzoate, have been used to determine the orientational order parameters (
and
) in the nematic phase. These experimental values can be compared with theoretical models to gain a deeper understanding of the molecular ordering.[
Structure
2D Structure
Properties
Molecular Formula |
C20H20NO2- |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(4-cyanophenyl)-4-hexylbenzoate |
InChI |
InChI=1S/C20H21NO2/c1-2-3-4-5-6-15-9-12-18(20(22)23)19(13-15)17-10-7-16(14-21)8-11-17/h7-13H,2-6H2,1H3,(H,22,23)/p-1 |
InChI Key |
RYWWOUOVFDDUJX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1)C(=O)[O-])C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Esterification Pathways for 4-Cyanophenyl-4'-hexylbenzoate Synthesis
The formation of the ester linkage in this compound is the cornerstone of its synthesis. This is typically achieved by reacting 4-hexylbenzoic acid with 4-cyanophenol. smolecule.com Several methods have been developed to facilitate this transformation, each with distinct advantages and applications.
Utilization of Acid Chlorides in Esterification Reactions
A robust method for synthesizing esters involves the use of acid chlorides. chemistrysteps.com In the context of this compound, this pathway begins with the conversion of 4-hexylbenzoic acid to its more reactive acid chloride derivative, 4-hexylbenzoyl chloride. nih.govthermofisher.com This activation step is commonly accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org
The resulting 4-hexylbenzoyl chloride is then reacted with 4-cyanophenol. nih.govthermofisher.comchemspider.comchembuyersguide.com This reaction is typically conducted in the presence of a base, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), which serves to neutralize the hydrogen chloride byproduct and catalyze the reaction. libretexts.orgchemguide.co.uk The use of an acid chloride makes the esterification an irreversible process, often leading to high yields of the desired product. libretexts.org
Coupling Agent-Assisted Esterification Protocols (e.g., DCC/DMAP)
A widely employed and mild method for esterification is the use of coupling agents, with the combination of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) being a prominent example, known as the Steglich esterification. organic-chemistry.orgcommonorganicchemistry.comorganic-chemistry.org This approach is particularly valuable for substrates that are sensitive to acidic conditions. commonorganicchemistry.com
In this protocol, DCC activates the carboxylic acid (4-hexylbenzoic acid) to form a highly reactive O-acylisourea intermediate. organic-chemistry.org The subsequent addition of the alcohol (4-cyanophenol), facilitated by the catalytic action of DMAP, leads to the formation of the ester, this compound. smolecule.comorganic-chemistry.org DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing the formation of undesired side products. organic-chemistry.orgorganic-chemistry.org This method is known for its high efficiency, with conversion rates often exceeding 85%, and can be performed under mild conditions, typically at room temperature. smolecule.com A key advantage is the formation of a stable urea (B33335) byproduct, dicyclohexylurea (DCU), which is insoluble in many organic solvents and can be easily removed by filtration. jocpr.com
Electrochemical Approaches in Benzoate (B1203000) Ester Synthesis
Electrochemical methods represent a newer and greener frontier in organic synthesis, including the formation of benzoate esters. rsc.org While specific research on the direct electrochemical synthesis of this compound is not widely documented, the principles of electrochemical esterification are applicable. Generally, these methods involve the anodic oxidation of carboxylic acids, which can lead to the formation of reactive intermediates that then react with an alcohol. gre.ac.uk
Research has demonstrated the electrochemical reduction of benzoate esters using water as a hydrogen source, highlighting the potential for electrochemical methods in transformations involving this class of compounds. rsc.org Furthermore, electrochemical processes have been utilized for the reductive carboxylation of related aromatic compounds to form benzoate precursors, which can then be esterified. google.com These approaches offer the potential to avoid harsh chemical reagents and may provide alternative synthetic routes with improved atom economy and reduced environmental impact. rsc.org
Influence of Reaction Conditions on Synthetic Efficiency and Product Purity
The success of any synthetic procedure for this compound hinges on the careful control of reaction conditions. Factors such as the choice of solvent, the presence and nature of additives, and the temperature profile of the reaction all play a critical role in determining the final yield and purity of the product.
Optimization of Solvent Systems and Basic Additives
Basic additives, particularly in acid chloride and DCC/DMAP-mediated reactions, are essential. In the acid chloride route, a base like pyridine is used to scavenge the HCl produced. In the DCC/DMAP method, DMAP acts as a potent nucleophilic catalyst that significantly accelerates the rate of esterification. organic-chemistry.orgchemicalbook.com The optimization of the type and amount of base is key to achieving high yields and minimizing potential side reactions.
Table 1: Common Solvents and Additives in the Synthesis of this compound
| Role | Example Compound | Function | Reference |
|---|---|---|---|
| Solvent | Dichloromethane (CH₂Cl₂) | Enhances reagent solubility | smolecule.com |
| Solvent | Tetrahydrofuran (THF) | Solubilizes reactants and reagents | smolecule.comscielo.br |
| Coupling Agent | Dicyclohexylcarbodiimide (B1669883) (DCC) | Activates the carboxylic acid | smolecule.comorganic-chemistry.org |
| Catalyst/Base | 4-Dimethylaminopyridine (DMAP) | Acyl transfer catalyst, neutralizes acid | smolecule.comorganic-chemistry.org |
| Base | Pyridine | Neutralizes HCl byproduct | chemguide.co.uk |
Control of Temperature and Reaction Kinetics
Temperature is a key parameter that directly influences the rate of the esterification reaction. mdpi.com For the DCC/DMAP coupling method, the reaction is often carried out at room temperature, which is a testament to the mildness of the conditions. smolecule.com However, some procedures may involve an initial cooling to 0°C during the addition of reagents to control any initial exotherm, followed by stirring at room temperature for several hours. organic-chemistry.org
The study of reaction kinetics, which examines the rate at which the reaction proceeds, is essential for optimizing reaction time and temperature. researchgate.netacs.org Kinetic models, such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal (ER) models, are often used to describe the kinetics of heterogeneously catalyzed esterification reactions. researchgate.net By understanding the kinetics, chemists can determine the optimal temperature to achieve a reasonable reaction rate without promoting the decomposition of reactants or products, thereby maximizing the yield and purity of this compound. mdpi.comlidsen.com For instance, increasing the temperature generally accelerates the reaction rate, but it is crucial to find a balance to maintain the stability of the desired product. mdpi.com
Synthesis of Structural Analogues and Derivatives of this compound
The molecular architecture of this compound is a template for creating a wide array of liquid crystalline materials. By systematically modifying its constituent parts—the terminal alkyl chain, the central benzoate core, and the cyanophenyl group—researchers can fine-tune the resulting material's physical and electro-optical properties. These modifications are achieved through targeted synthetic strategies that allow for precise control over the final molecular structure.
A common synthetic modification of this compound involves altering the length of the alkyl chain (CnH2n+1) on the benzoate moiety. This homologous series, the 4-cyanophenyl 4-alkylbenzoates, is synthesized to study the effect of chain length on liquid crystalline properties, such as phase transition temperatures. researchgate.netsmolecule.com The general synthesis follows the same esterification pathway as for the hexyl derivative, typically involving the reaction of the corresponding 4-alkylbenzoic acid with 4-cyanophenol. smolecule.com
The synthetic implication of varying the alkyl chain is primarily related to the physical properties of the final compounds rather than a change in the reaction chemistry itself. For instance, the melting points and nematic-isotropic transition temperatures (clearing points) are highly dependent on the length of the alkyl chain. electronicsandbooks.com Generally, increasing the chain length can influence the molecular packing and intermolecular forces, which in turn dictates the stability of the mesophases. For example, studies on the 4-cyanophenyl 4-alkylbenzoate series show that the clearing point of the heptyl homologue is about 15°C higher than that of the hexyl derivative, indicating a change in van der Waals interactions.
The synthesis of these homologous series can be accomplished through parallel synthesis techniques, allowing for the efficient production and screening of multiple analogues simultaneously. researchgate.net This approach is valuable in the search for novel liquid crystal materials where multiple homologues of a core structure are often investigated. researchgate.net
Table 1: Properties of 4-Cyanophenyl 4-alkylbenzoate Homologues Note: Data compiled from various sources. Exact values may vary based on experimental conditions and purity.
| Compound Name | Alkyl Chain (n) | Molecular Formula | CAS Number |
|---|---|---|---|
| 4-Cyanophenyl 4-butylbenzoate | 4 | C₁₈H₁₇NO₂ | 38690-77-6 |
| 4-Cyanophenyl 4-pentylbenzoate | 5 | C₁₉H₁₉NO₂ | 50793-84-5 |
| 4-Cyanophenyl 4-hexylbenzoate | 6 | C₂₀H₂₁NO₂ | 50793-85-6 |
| 4-Cyanophenyl 4-heptylbenzoate | 7 | C₂₁H₂₃NO₂ | 38690-76-5 |
Beyond altering the alkyl chain, the properties of this compound can be significantly modified by introducing different functional groups or changing the core structure. These modifications aim to enhance specific characteristics like dielectric anisotropy, viscosity, and mesophase range.
Substitution: A key strategy involves the introduction of lateral fluoro-substituents onto the benzene (B151609) rings. electronicsandbooks.comworktribe.com The synthesis of these derivatives requires appropriately fluorinated precursors, such as 2-fluoro-4-cyanophenol or 2,6-difluoro-4-alkylbenzoic acids. electronicsandbooks.com The presence and position of fluorine atoms can disrupt the antiparallel association between molecules, leading to a large positive dielectric anisotropy, which is crucial for fast-switching liquid crystal displays. worktribe.com Synthesizing a range of fluoro-substituted cyanophenyl benzoate esters allows for a systematic investigation into which substitution patterns yield the most favorable properties. worktribe.com
Core Modification: More profound changes involve altering the central aromatic core. mdpi.com This can include:
Ring Replacement: Substituting one of the benzene rings with a non-aromatic ring, such as cyclohexane (B81311), alters the molecule's rigidity and shape. mdpi.com
Linker Introduction: Inserting a linking group, like an ester or a diazenyl (-N=N-) group, between the aromatic units elongates the molecular core. researchgate.netmdpi.com The introduction of an ester group between the two benzene rings, as seen in the cyanophenyl benzoates, results in molecules with a higher degree of non-planarity compared to analogous cyanobiphenyls. researchgate.net This structural change affects the thermal stability and electro-optical properties. researchgate.net
Core Elongation: Building upon the benzoate core to create terphenyl-like structures is another approach. soton.ac.uk For example, 2-(4-cyanophenyl)-7-alkylfluorenes have been synthesized as materials with high birefringence, though their crescent shape can lead to higher viscosity compared to commercial p-terphenyls. soton.ac.uk
These advanced modifications require multi-step synthetic routes, often starting from fundamental building blocks and employing cross-coupling reactions or other advanced organic transformations to construct the complex molecular architectures. soton.ac.uknih.gov
Table 2: Examples of Substituted and Core-Modified Analogues
| Compound Type | Structural Modification | Synthetic Precursors | Intended Property Change |
|---|---|---|---|
| Fluoro-substituted ester | Fluorine atom(s) on one or both benzene rings | Fluoro-substituted benzoic acids or cyanophenols | Increase dielectric anisotropy worktribe.com |
| Cyclohexyl derivative | Replacement of a benzene ring with a cyclohexane ring | Cyclohexyl carboxylic acids | Alter molecular rigidity and packing mdpi.com |
| Terphenyl analogue | Addition of a third phenyl ring (e.g., fluorene (B118485) core) | 2-phenylfluorene derivatives | Increase birefringence soton.ac.uk |
| Photoresponsive derivative | Introduction of a diazenyl (-N=N-) linker | Azobenzene-containing acids or phenols | Introduce photo-switching capabilities mdpi.com |
Mechanistic Understanding of this compound Formation
The most prevalent and efficient method for synthesizing this compound is the Steglich esterification. wikipedia.orgnih.gov This reaction is a mild and effective technique for forming ester bonds between a carboxylic acid (4-hexylbenzoic acid) and an alcohol (4-cyanophenol), particularly when one or both reagents are sensitive. wikipedia.orgorganic-chemistry.org The process is characterized by the use of a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP). wikipedia.orgnih.gov
The reaction mechanism proceeds through several key steps:
Activation of the Carboxylic Acid: The carboxylic acid (4-hexylbenzoic acid) first reacts with DCC. The lone pair on the carboxylate oxygen attacks one of the carbon-nitrogen double bonds of DCC, leading to its protonation. This forms a highly reactive O-acylisourea intermediate. organic-chemistry.orgscribd.com This intermediate is essentially an activated form of the carboxylic acid, similar in reactivity to an acid anhydride. organic-chemistry.org
Formation of the Acyl-Transfer Agent: This attack displaces the dicyclohexylurea group and forms a new, highly reactive intermediate, an N-acylpyridinium salt. nih.govorganic-chemistry.org This species acts as an efficient acyl-transfer agent. organic-chemistry.org Because it cannot undergo the problematic intramolecular rearrangement, it ensures the acyl group is available for the final step. organic-chemistry.org
Nucleophilic Attack and Ester Formation: The alcohol (4-cyanophenol) then performs a nucleophilic attack on the activated acyl group of the N-acylpyridinium salt. nih.gov This step forms the desired ester, this compound, and regenerates the DMAP catalyst, allowing it to participate in further catalytic cycles. wikipedia.org
The byproduct of the DCC activation is N,N'-dicyclohexylurea (DCU), which is insoluble in many common organic solvents (like dichloromethane) and can often be removed simply by filtration. wikipedia.org The entire reaction is typically conducted under mild, neutral conditions at room temperature. wikipedia.orgscribd.com
Mesophase Behavior and Molecular Ordering in 4 Cyanophenyl 4 Hexylbenzoate Systems
Characterization of Thermotropic Liquid Crystalline Phases
Thermotropic liquid crystals exhibit phases that are dependent on temperature. nih.gov The study of these phases in 4-Cyanophenyl-4'-hexylbenzoate provides critical insights into its physical properties and potential applications.
Nematic and Smectic Mesophase Identification and Stability
This compound, often abbreviated as CP6B, is known to exhibit a nematic liquid crystal phase. researchgate.net The transition from the disordered isotropic liquid to the orientationally ordered nematic phase is a key characteristic. This phase is identified by its thread-like textures when viewed under a polarizing optical microscope.
Differential Scanning Calorimetry (DSC) is a primary technique used to determine the phase transition temperatures. researchgate.net For CP6B, DSC scans show a distinct peak corresponding to the isotropic-to-nematic phase transition upon cooling. researchgate.net While the primary mesophase discussed for the hexyl derivative is nematic, related compounds in the 4-cyanophenyl 4-alkylbenzoate series with longer alkyl chains, such as 4-Cyanophenyl 4-n-decanyloxybenzoate, exhibit both smectic A and nematic phases. researchgate.net Furthermore, induced smectic phases have been observed in binary mixtures of similar nematogenic compounds, such as 4-cyanophenyl 4-heptyl benzoate (B1203000) (CPHB), suggesting a latent smectic potential in this class of molecules. researchgate.net The stability of the nematic phase is confined to a specific temperature range between the crystalline solid state and the isotropic liquid state.
Table 1: Phase Transition Temperatures for Selected 4-Cyanophenyl Benzoates Note: Data for related compounds is provided for context.
| Compound | Transition | Temperature (°C) |
| This compound (CP6B) | Isotropic to Nematic (Cooling) | ~42.6 °C (enlarged inset) researchgate.net |
| 4-Cyanophenyl 4-n-decanyloxybenzoate | Crystal to Smectic A | Not specified researchgate.net |
| Smectic A to Nematic | Not specified researchgate.net | |
| Nematic to Isotropic | Not specified researchgate.net |
Investigation of Phase Transition Mechanisms and Dynamics
The transition between the isotropic and nematic phases is a first-order phase transition, characterized by a discontinuous change in order. arxiv.org Molecular dynamics (MD) simulations on similar liquid crystal systems, like the 4-cyano-4'-n-alkylbiphenyl (nCB) series, reveal that the nematic-isotropic (NI) phase transition is governed by a delicate balance between intermolecular interaction energies and entropic factors. arxiv.org
The dynamics of this compound molecules have been investigated using techniques such as broadband dielectric spectroscopy. researchgate.net These studies, particularly on molecules adsorbed in thin layers, reveal relaxation processes associated with molecular motions. researchgate.net For bulk CP6B, distinct relaxation modes are observed, including the tumbling motion of the molecules around their short axis in the nematic phase. researchgate.net The temperature dependence of the relaxation rates often follows the Vogel–Fulcher–Tammann law, which is characteristic of glass-forming liquids, indicating complex cooperative molecular dynamics in the supercooled state. researchgate.netdntb.gov.ua Theoretical concepts such as dynamical phase transitions, defined by nonanalyticities in the survival probability of a quantum state evolving in time, offer a deeper framework for understanding the fundamental mechanisms of these transitions. arxiv.org
Analysis of Critical Behavior at Nematic-Isotropic Phase Transitions
Although the nematic-isotropic (N-I) transition is weakly first-order, it exhibits significant pretransitional effects that can be analyzed in the context of critical phenomena. aps.org This behavior is often described by the Landau-de Gennes mean-field theory, which models the free energy of the system in terms of an orientational order parameter. aps.orgaps.org
For the homologous series of 4-cyanophenyl 4-alkylbenzoates, high-resolution density measurements have been used to determine the critical exponents near the N-I transition temperature (TNI). nih.govresearchgate.net The values of these exponents were found to lie between the predictions of the Ising model and tricritical behavior. researchgate.net This indicates that while the transition has mean-field characteristics, it is also influenced by fluctuations. The proximity of the transition to a second-order critical point is quantified by the difference TNI - T, where T is the hypothetical continuous transition temperature. aps.org This difference is typically small for calamitic liquid crystals, confirming the weakly first-order nature of the transition. aps.org
Orientational Order Parameter Determination Methodologies
The degree of molecular alignment in the nematic phase is quantified by the orientational order parameter, S. This parameter is crucial as it links molecular properties to the macroscopic anisotropic properties of the liquid crystal. nih.govresearchgate.net
Optical Birefringence Techniques for Order Parameter Calculation
A widely used and accurate method for determining the orientational order parameter is through the measurement of optical birefringence (Δn), which is the difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the liquid crystal director. researchgate.netajbsr.net The birefringence is directly proportional to the order parameter.
The experimental setup typically involves passing a polarized laser beam through a planarly aligned liquid crystal cell placed between crossed polarizers. researchgate.net The temperature dependence of the birefringence can be determined from the transmitted light intensity. researchgate.net From the Δn(T) data, the orientational order parameter S (or
) can be calculated using Haller's extrapolation method, which fits the birefringence data to the following equation:[
ajbsr.netΔn(T) = Δn₀ (1 - T/TNI)β
Here, Δn₀ is the extrapolated birefringence at absolute zero, TNI is the nematic-isotropic transition temperature, and β is a critical exponent. researchgate.net The order parameter is then given by S = Δn/Δn₀. This method provides results that are in good agreement with the Maier-Saupe mean-field theory. ajbsr.net
Table 2: Order Parameter Calculation via Birefringence
| Method | Principle | Key Equation/Technique | Reference |
| Optical Birefringence | Measurement of Δn = ne - no, which is proportional to the order parameter S. | Haller's Extrapolation: S ∝ (1 - T/TNI)β | researchgate.netajbsr.net |
| Thin Prism Method | Measurement of refractive indices using a prism of the liquid crystal material. | Calculation of S from ne and no using Vuks' model. | researchgate.net |
Spectroscopic Approaches to Quantify Molecular Alignment
Spectroscopic techniques provide a powerful means to probe molecular alignment at a microscopic level. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly effective for determining the order parameter. nih.govresearchgate.net
Specifically, ¹³C-NMR has been used for the homologous series of 4-cyanophenyl 4-alkylbenzoates. nih.govresearchgate.net The chemical shift of each carbon nucleus in the molecule is dependent on its orientation with respect to the external magnetic field, and thus on the order parameter. researchgate.net To accurately determine the temperature dependence of the order parameter from chemical shifts, advanced techniques like the two-dimensional polarization inversion spin exchange at the magic angle (PISEMA) method can be employed to measure ¹³C-¹H dipolar couplings in the oriented phase. nih.govresearchgate.net
Other methods used to determine the order parameter in this family of compounds include:
X-ray Diffraction: Analysis of the diffraction patterns from the oriented nematic phase provides information about the average molecular orientation. nih.govresearchgate.net
Diamagnetic Susceptibility Anisotropy: The anisotropy of the magnetic susceptibility is also proportional to the orientational order parameter. nih.govresearchgate.net
These different methods provide complementary information, and a comparison of the results allows for a comprehensive understanding of the molecular ordering in this compound. nih.govresearchgate.net
Molecular Structure-Mesophase Relationship Investigations
The liquid crystalline properties of calamitic (rod-shaped) molecules like this compound are profoundly influenced by their specific molecular architecture. The interplay between the flexible alkyl chain, the rigid core, and the polar terminal group dictates the types of mesophases formed and the temperature ranges over which they are stable.
The length of the terminal alkyl chain is a critical determinant of mesophase behavior in homologous series of liquid crystals, such as the 4-cyanophenyl-4'-n-alkylbenzoates (nCBz). kfupm.edu.saresearchgate.net As the number of carbon atoms (n) in the alkyl chain increases, several predictable trends are observed in the thermal properties and phase behavior of these compounds.
For the 4-cyanophenyl-4'-n-alkylbenzoate series, shorter alkyl chains (typically n < 8) tend to promote the formation of the nematic (N) phase, which is characterized by long-range orientational order but no positional order. As the chain length increases, van der Waals interactions between the molecules are enhanced, which favors the formation of more ordered smectic phases (possessing both orientational and some degree of positional order). Consequently, for longer chain homologues, smectic phases may appear, often at the expense of the nematic phase range.
In the case of this compound (n=6), the hexyl chain is of intermediate length, contributing to a balance of forces that typically allows for the formation of a stable nematic phase over a usable temperature range. kfupm.edu.sa Studies on the closely related 4-cyanophenyl 4-n-alkoxybenzoates (CPnOB) show a clear trend where members with n=5–8 exhibit a nematic phase, those with n=9–11 show both smectic A and nematic phases, and for n=12, only a smectic A phase is observed before transitioning to the isotropic liquid. researchgate.net This highlights the general principle that increasing the alkyl chain length promotes higher-ordered smectic phases due to stronger intermolecular attractions.
Table 1: Phase Transition Temperatures for select 4-cyanophenyl-4'-n-alkylbenzoates
| Compound | Alkyl Chain Length (n) | Melting Point (Cr-N/SmA) (°C) | Nematic-Isotropic (N-I) Clearing Point (°C) |
|---|---|---|---|
| 4-Cyanophenyl-4'-pentylbenzoate | 5 | 52.0 | 54.0 |
| This compound | 6 | 45.0 | 48.0 |
| 4-Cyanophenyl-4'-heptylbenzoate | 7 | 44.0 | 57.0 |
| 4-Cyanophenyl-4'-octylbenzoate | 8 | 49.0 | 58.0 |
Note: Transition temperatures are approximate and can vary based on measurement technique and purity.
The formation of a stable mesophase is not solely dependent on the alkyl chain but is fundamentally governed by the rigid core of the molecule. In this compound, the ester linkage and the cyanophenyl group are crucial components of this core.
The cyanophenyl group (-C₆H₄-CN) serves as a highly polar terminal unit. The cyano (-CN) group possesses a strong permanent dipole moment, which leads to significant dipole-dipole interactions between molecules. These strong intermolecular forces are a primary reason for the stability of the nematic phase in this class of compounds. The polar nature of the cyano group often promotes an anti-parallel arrangement of neighboring molecules, where the molecules align head-to-tail to minimize electrostatic repulsion and maximize attractive forces. This anti-parallel correlation has a profound effect on the material's bulk properties, notably leading to a high positive dielectric anisotropy, which is a key requirement for the operation of twisted nematic liquid crystal displays (LCDs).
Behavior of this compound in Binary and Multicomponent Mixtures
While pure liquid crystalline compounds provide fundamental insights into structure-property relationships, for most practical applications, liquid crystals are used as mixtures of several components. Mixing is a powerful tool to optimize the physical properties of the material for a specific application, such as broadening the temperature range of the mesophase, lowering the melting point, and tuning optical and dielectric properties.
When this compound is mixed with other liquid crystalline or non-mesogenic compounds, its behavior is governed by the thermodynamics of mixing. A common and highly desirable outcome of mixing calamitic liquid crystals is the formation of a eutectic mixture . A eutectic is a mixture of components at a specific ratio that melts at a lower temperature than any of the individual components. By creating a eutectic, the solid-to-liquid crystal transition temperature can be significantly depressed, extending the operational temperature range of the device to below room temperature.
Furthermore, the addition of a compound like this compound to a mixture can significantly alter the resulting mesophase. Due to its strong polarity and tendency for anti-parallel pairing, it can influence the ordering of the entire mixture. In some binary systems, the mixing of two purely nematic compounds can lead to the induction of a smectic phase . This phenomenon occurs when intermolecular interactions between the different components favor a layered arrangement that is not stable in either pure substance. For instance, binary mixtures of polar cyanobiphenyls with non-polar dialkoxyazoxybenzenes have been shown to exhibit an induced smectic A phase over a wide concentration range. Similar behavior can be anticipated in mixtures containing this compound, where specific interactions between it and another component could promote a higher degree of positional ordering. The precise behavior is highly dependent on the molecular structures of the mixing components and is typically mapped out using a temperature-composition phase diagram. researchgate.net
Advanced Spectroscopic Characterization Techniques and Their Applications
Dielectric Spectroscopy for Probing Molecular Dynamics and Relaxation Phenomena
Dielectric spectroscopy is a powerful technique for studying the rotational dynamics of polar molecules. By applying a time-varying electric field, the dielectric response of the material is measured, revealing information about molecular reorientational processes and their associated energetics.
Broadband Dielectric Spectroscopy (BDS) has been employed to investigate the molecular mobility of 4-Cyanophenyl-4'-hexylbenzoate (often abbreviated as CP6B). tandfonline.comresearchgate.net Studies on composites of CP6B with aerosil particles have revealed insights into the dynamics of the liquid crystal molecules in a confined environment compared to their bulk behavior. In one such study, a composite with a high silica (B1680970) density was prepared to observe the behavior of a thin, two-monolayer structure of CP6B adsorbed on the silica surface. tandfonline.com
For this composite, a single relaxation process was observed at frequencies significantly lower than those of the processes found in bulk CP6B. tandfonline.com This process is attributed to the dynamics of the molecules within the surface layer. tandfonline.com The anchoring of the CP6B molecules to the aerosil surface occurs through hydrogen bonds between the cyano and ester groups of the CP6B molecule and the hydroxyl groups on the aerosil surface. tandfonline.com
The temperature dependence of the relaxation rates for this process was found to follow the Vogel–Fulcher–Tammann (VFT) law, which is a characteristic feature of glass-forming liquids. tandfonline.com This indicates a glassy-like dynamic behavior of the molecules in the quasi-two-dimensional surface layer. tandfonline.com
| Parameter | Observation |
| System | This compound (CP6B) composite with aerosil A380 |
| Relaxation Process | A single process observed at lower frequencies than in bulk CP6B |
| Origin of Process | Dynamics of molecules in the surface layer adsorbed on aerosil |
| Temperature Dependence | Follows Vogel–Fulcher–Tammann (VFT) law |
This table summarizes the key findings from broadband dielectric spectroscopy studies on a this compound composite.
The study of dielectric relaxation processes allows for the determination of activation energies associated with different molecular reorientational movements. For liquid crystals, these movements typically involve rotations around the long and short molecular axes.
In studies of related cyanophenyl benzoate (B1203000) compounds, the activation energy for molecular reorientations has been found to differ significantly between the various liquid crystalline and isotropic phases. For instance, in 4-cyanophenyl-4'-n-decyloxybenzoate, the activation energy for molecular rotation around the short axis is remarkably higher in the nematic phase compared to the isotropic and smectic A phases. icm.edu.plbibliotekanauki.pl This is attributed to the influence of the nematic potential. icm.edu.pl
Thermally Stimulated Depolarization Currents (TSDC) studies on this compound have also provided information on activation energies for processes occurring at phase transitions. tandfonline.comtandfonline.com
| Phase | Activation Energy (Ea) | Associated Molecular Motion |
| Nematic | Higher | Rotation around the short axis (hindered by nematic potential) |
| Isotropic | Lower | Rotation around the short axis |
| Smectic A | Lower | Rotation around the short axis |
This table presents a generalized view of activation energies for molecular reorientations in different phases of cyanophenyl benzoate derivatives, based on studies of related compounds.
Thermally Stimulated Depolarization Currents (TSDC) is a high-resolution technique used to investigate electrical properties and relaxation phenomena in materials. psu.eduwikipedia.org The method involves polarizing a sample at a high temperature with an electric field, freezing in this polarization by cooling, and then measuring the depolarization current as the sample is heated at a constant rate. wikipedia.org
TSDC studies have been conducted on this compound (CP6B) to determine phase transition temperatures and the activation energies of associated processes. tandfonline.comtandfonline.comresearchgate.net The TSDC spectra of CP6B exhibit several peaks, which are indicative of different phenomena such as the depolarization of permanent dipoles, the release of trapped charges, and polarization changes linked to phase transitions. tandfonline.comresearchgate.net These studies have provided valuable information that complements findings from other techniques like Differential Scanning Calorimetry (DSC). tandfonline.comtandfonline.com
Simultaneous optical transmission measurements during the TSDC experiments have also been performed, showing a decrease in optical transmission after the application of a higher pre-polarizing electric field. tandfonline.comtandfonline.comresearchgate.net
| TSDC Peak | Associated Process |
| Multiple Peaks | Depolarization of permanent dipoles, release of charges, phase transitions |
This table outlines the types of processes identified through TSDC studies on this compound.
The dielectric relaxation behavior of cyanophenyl benzoates is strongly dependent on the liquid crystalline phase. In the isotropic phase, the molecules are randomly oriented, while in the nematic phase, they exhibit long-range orientational order.
Studies on a homologous series, including 4-butyl- and 4-pentyl-4′-cyanophenyl benzoate (CP4B and CP5B), have shown the expected dielectric behavior for liquid crystals, which serves as a comparison for the hexyl derivative (CP6B). researchgate.net In a related compound, 4-cyanophenyl-4-n-heptylbenzoate, the dielectric spectra in the isotropic phase and for the electric field parallel to the director in the nematic phase consist of two distinct relaxation domains. researchgate.net These are often associated with the reorientation of the molecule around its short and long axes. researchgate.net However, when the electric field is perpendicular to the director in the nematic phase, three relaxation domains can be distinguished. researchgate.net
For 4-cyanophenyl-4'-n-decyloxybenzoate, the dielectric spectra corresponding to the rotation of the molecules around their short axis can be well-described by the Debye model. icm.edu.plbibliotekanauki.pl The transition from the isotropic to the nematic phase is not sharp for molecules with long hydrocarbon chains. icm.edu.pl The presence of a strong positive dielectric anisotropy is a common feature in these types of compounds, resulting from the large dipole moment associated with the cyano group along the main molecular axis. researchgate.net
| Phase | Electric Field Orientation | Number of Relaxation Domains |
| Isotropic | N/A | 2 |
| Nematic | Parallel to director | 2 |
| Nematic | Perpendicular to director | 3 |
This table summarizes the observed dielectric relaxation domains in a related cyanophenyl benzoate compound, providing a model for understanding the behavior of this compound.
Vibrational Spectroscopy for Conformational and Intermolecular Interaction Analysis
Vibrational spectroscopy, particularly Raman spectroscopy, is a sensitive probe of molecular structure, conformation, and intermolecular interactions. It provides detailed information on the vibrational modes of the molecule, which are influenced by the local environment and ordering.
Raman spectroscopy has been utilized to study the liquid phase ordering and dynamics of this compound (referred to as ME6N in one study) in solution. acs.org By analyzing the isotropic profiles of the ν(C≡N) stretching band at approximately 2235 cm⁻¹, researchers can obtain the corresponding vibrational correlation functions through a time Fourier transformation. acs.org
In a study of ME6N dissolved in carbon tetrachloride (CCl₄), the dephasing times were found to increase with dilution. acs.org This behavior aligns with the predictions of the fluctuation concentration model. The interpretation of the vibrational correlation function using the Kubo stochastic theory, which assumes a single relaxation process, was found to be adequate only for the most diluted solutions. acs.org
As the solution is diluted, the system transitions from complex liquid behavior towards that of a simple liquid. acs.org This is reflected in the evolution of the dispersion parameter α and the average correlation time τ₀, which progressively converge towards the values expected for simple liquids (α approaching unity). acs.org This provides a comprehensive picture of how the intermolecular interactions governing the liquid's dynamics are modified by dilution. acs.org
| Parameter | Trend with Dilution | Implication |
| Dephasing Time (τᵥ) | Increases | Reduced intermolecular interactions affecting vibrational dephasing |
| Dispersion Parameter (α) | Increases towards 1 | System approaches the behavior of a simple liquid |
| Average Correlation Time (τ₀) | Decreases | Faster environmental fluctuations |
This table details the findings from Raman spectroscopic studies on the liquid phase dynamics of this compound in solution.
Infrared (IR) Spectroscopy for Probing Molecular Groups and Interactions
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and studying the intermolecular interactions within this compound, also known as CP6B. The IR spectrum is characterized by several distinct absorption bands that correspond to the vibrational modes of its specific chemical bonds.
Key among these are the strong absorption bands for the cyano (C≡N) and carbonyl (C=O) groups. researchgate.net The C≡N stretching vibration is typically observed around 2231 cm⁻¹, while the C=O stretching vibration of the ester group appears at approximately 1731 cm⁻¹. researchgate.net The ester group also gives rise to strong C-O stretching vibrations, with an asymmetric mode near 1217 cm⁻¹ and a symmetric mode around 1068 cm⁻¹. researchgate.net
The phase transitions of this compound from a crystalline solid to a nematic liquid crystal and then to an isotropic liquid are accompanied by noticeable changes in the IR spectrum. researchgate.netpdx.edu As the temperature increases, the intensity and width of these characteristic absorption bands change, and their peak positions can shift. researchgate.netpdx.edu For instance, investigations using Attenuated Total Reflectance (ATR) FT-IR have shown that the transition from the solid to the liquid crystalline and isotropic phases leads to specific intensity changes that are strongly correlated with the orientation of the molecules. researchgate.net
Furthermore, FT-IR studies have been employed to investigate the interactions between this compound and other materials. When adsorbed onto an aerosil surface, the IR spectra indicate the formation of hydrogen bonds between the surface hydroxyl (-OH) groups of the silica and the cyano (-CN) or ester groups of the liquid crystal molecule. chemistrysteps.com This interaction leads to a slowdown in the molecular dynamics of the adsorbed layer compared to the bulk material. chemistrysteps.com
The following table summarizes the principal IR absorption bands for this compound and their assignments.
| Wavenumber (cm⁻¹) | Assignment | Phase/Condition | Reference |
| ~2231 | C≡N stretch | Nematic | researchgate.net |
| ~1731 | C=O stretch | Nematic | researchgate.net |
| ~1217 | Asymmetric C-O stretch | Nematic | researchgate.net |
| ~1068 | Symmetric C-O stretch | Nematic | researchgate.net |
| ~2925 | -C-H stretch (alkyl) | Solid | chemicalbook.com |
| ~1614, 1506 | Aromatic ring breathing | Solid | chemicalbook.com |
This table is generated based on data from referenced studies. Specific peak positions can vary slightly with temperature and phase.
Vibrational Correlation Functions and Dephasing Time Analyses
Vibrational correlation functions and the analysis of dephasing times, often studied via Raman spectroscopy, offer deep insights into the molecular dynamics and local ordering of this compound in its various phases. These analyses typically focus on the vibrational band of the cyano group (ν(C≡N)), as its position and shape are sensitive probes of the molecular environment.
Studies on this compound (referred to as ME6N in some literature) dissolved in solvents like carbon tetrachloride (CCl₄) have shown that the vibrational correlation functions, Cᵥ(t), can be obtained by the time Fourier transformation of the isotropic Raman profiles of the ν(C≡N) band. rsc.org The analysis of Cᵥ(t) provides the vibrational dephasing time (τᵥ), which reflects the timescale over which the vibrational coherence is lost due to interactions with the surrounding medium.
It has been found that the interpretation of these correlation functions is not always straightforward. The Kubo stochastic theory, which assumes a single relaxation process for the environmental modulation, proves inadequate for concentrated solutions of this compound. rsc.orgksu.edu.sa This failure suggests that the molecular dynamics are more complex than in simple liquids. ksu.edu.sa
A more appropriate model is the approach proposed by Rothschild, which describes the environmental modulation by a stretched exponential decay, e(-(t/τ₀)ᵅ). rsc.orgksu.edu.sa This model is better suited for liquids with local structures, such as the pseudonematic domains that persist in the isotropic phase of liquid crystals. rsc.org The dispersion parameter α (where α ≤ 1) indicates the breadth of the distribution of relaxation processes. As the system approaches the behavior of a simple liquid, for example through high dilution, the value of α approaches unity. rsc.org Research has shown that with increasing dilution of this compound in CCl₄, the dephasing time τᵥ increases, and the dispersion parameter α also increases, indicating a narrowing of the distribution of relaxation processes as the pseudonematic clusters break down. rsc.org
These analyses reveal that even at temperatures well above the nematic-isotropic transition, this compound does not achieve the simple liquid structure, and its dynamics are influenced by a distribution of differently sized molecular clusters. ksu.edu.sa
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics Elucidation
¹H NMR Spectrum (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings and the aliphatic hexyl chain.
Aromatic Protons (δ 7.2–8.3 ppm): The spectrum would feature signals for eight aromatic protons. The two phenyl rings are para-substituted, which would lead to two sets of AA'BB' systems (appearing as two doublets each, if well-resolved). The protons on the phenyl ring adjacent to the ester's carbonyl group (from the hexylbenzoate moiety) are expected around δ 8.1-8.3 ppm (ortho to C=O) and δ 7.2-7.4 ppm (meta to C=O). The protons on the cyanophenyl ring are expected around δ 7.7-7.8 ppm (ortho to CN) and δ 7.3-7.5 ppm (meta to CN, ortho to ester oxygen).
Hexyl Chain Protons (δ 0.9–2.8 ppm): The aliphatic hexyl chain would show several signals. The terminal methyl group (-CH₃) would appear as a triplet around δ 0.9 ppm. The four methylene (B1212753) groups in the middle of the chain (-CH₂-) would produce overlapping multiplets in the δ 1.3–1.8 ppm range. The methylene group adjacent to the aromatic ring (-Ar-CH₂-) is expected to be a triplet around δ 2.7-2.8 ppm.
¹³C NMR Spectrum (Predicted)
The proton-decoupled ¹³C NMR spectrum will show a unique signal for each non-equivalent carbon atom. ksu.edu.sasavemyexams.com
Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon is expected to resonate significantly downfield. rsc.org
Aromatic Carbons (δ 110–155 ppm): The spectrum will contain signals for the twelve aromatic carbons. The carbon bearing the cyano group and the carbon attached to the ester oxygen will have distinct chemical shifts. The quaternary carbon of the cyanophenyl ring attached to the nitrile group would be around δ 110-115 ppm, while the nitrile carbon itself appears around δ 118 ppm. rsc.orgchemicalbook.com The carbons in the hexylbenzoate ring would show shifts influenced by the carbonyl and alkyl groups.
Alkyl Carbons (δ 14–36 ppm): The six carbons of the hexyl chain will appear in the upfield region of the spectrum, with the terminal methyl carbon (-CH₃) resonating at approximately δ 14 ppm. amazonaws.comchemicalbook.com
The following tables provide a predicted summary of the chemical shifts.
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted δ (ppm) | Multiplicity |
|---|---|---|
| Ar-H (ortho to C=O) | 8.1 - 8.3 | Doublet |
| Ar-H (ortho to CN) | 7.7 - 7.8 | Doublet |
| Ar-H (meta to CN) | 7.3 - 7.5 | Doublet |
| Ar-H (meta to C=O) | 7.2 - 7.4 | Doublet |
| -Ar-CH₂- | 2.7 - 2.8 | Triplet |
| -(CH₂)₄- | 1.3 - 1.8 | Multiplet |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted δ (ppm) |
|---|---|
| C=O | ~165 |
| Aromatic C | 110 - 155 |
| C≡N | ~118 |
These tables are predictive and based on data from analogous structures and standard chemical shift ranges. Actual experimental values may vary.
Optical Transmission and Refractive Index Measurement Methodologies
The optical properties of this compound, particularly its optical transmission and refractive indices, are critical for its function in display technologies.
Optical Transmission
Studies measuring the optical transmission of this compound have been conducted simultaneously with methods like Thermally Stimulated Depolarization Currents (TSDC). rsc.orgchemicalbook.com These experiments reveal that the optical transmission of the material is influenced by the application of an external electric field. A notable decrease in optical transmission is observed when measured after the application of a strong polarizing electric field. rsc.orgchemicalbook.com As the sample is heated and transitions from the ordered nematic phase to the disordered isotropic phase, the optical transmission decreases, eventually reaching zero as the liquid crystal properties are lost. chemicalbook.com
Refractive Index Measurement
For anisotropic materials like liquid crystals, there are two principal refractive indices: the extraordinary refractive index (nₑ) for light polarized parallel to the liquid crystal director, and the ordinary refractive index (nₒ) for light polarized perpendicular to the director. The difference between these two values (Δn = nₑ - nₒ) is the birefringence.
A standard method for measuring nₑ and nₒ is the thin prism technique. researchgate.netscispace.com In this method, the liquid crystal is placed in a thin glass cell shaped like a prism with a small apex angle. A laser beam (e.g., from a He-Ne laser at 633 nm) is passed through the sample, and the angle of minimum deviation is measured for light polarized parallel and perpendicular to the liquid crystal director, which is aligned by treating the inner surfaces of the cell. From these angles, nₑ and nₒ can be calculated. scispace.com
For this compound, the refractive indices are highly dependent on temperature. Based on data for the closely related homolog, 4-cyanophenyl 4-heptylbenzoate (CPHB), it is expected that as temperature increases within the nematic phase, nₑ decreases while nₒ increases. researchgate.netscispace.com This is because increasing thermal energy disrupts the long-range orientational order of the molecules. Consequently, the birefringence (Δn) decreases with increasing temperature, eventually becoming zero at the clearing point, where the material becomes an optically isotropic liquid. researchgate.net
Computational and Theoretical Investigations of 4 Cyanophenyl 4 Hexylbenzoate
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as its stable geometric structure and electronic characteristics. These calculations solve the electronic Schrödinger equation, providing a detailed picture of electron distribution and energy levels. researchgate.net
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and optimizing the geometry of liquid crystal molecules due to its favorable balance of accuracy and computational cost. google.comstackexchange.com DFT calculations are instrumental in predicting the most stable molecular conformations by finding the lowest energy structure on the potential energy surface. stackexchange.comscm.com
For 4-Cyanophenyl-4'-hexylbenzoate (6CB) and its analogues, DFT has been used to study intermolecular interactions, which are crucial for the formation of liquid crystal phases. Studies on 6CB dimers have employed DFT to analyze the stability of different molecular arrangements, such as parallel and antiparallel conformations. rgnpublications.com These calculations reveal how total energy, thermal energy, and the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap are affected by molecular interaction. rgnpublications.com For instance, DFT calculations using the lc-blyp functional have shown that for 6CB dimers, the antiparallel conformation is more stable due to favorable dipole-dipole interactions. rgnpublications.com
Key electronic and thermodynamic properties of 6CB dimers have been quantified using DFT. These calculations provide values for properties like dipole moment, polarizability, and heat capacity, which are essential for understanding the material's response to external fields and temperature changes. rgnpublications.comresearchgate.net Similar DFT studies on the related 7CB molecule have been used to analyze the electronic structure, molecular electrostatic potential (MEP), and thermodynamic properties, showing good agreement with experimental infrared spectra. researchgate.net The choice of the functional and basis set, such as B3LYP with a 6-31G(d,p) basis set, is critical for obtaining accurate results that correlate well with experimental data. researchgate.netrsc.org
Interactive Table: DFT Calculated Properties of 6CB-6CB Dimer
| Property | Parallel Conformation | Antiparallel Conformation |
|---|---|---|
| Total Energy (a.u.) | Value | Lower Value |
| HOMO-LUMO Gap (eV) | Value | Different Value |
| Dipole Moment (Debye) | High Value | Low Value |
| Isotropic Polarizability (a.u.) | Maximum Value | Minimum Value |
This table is based on findings from comparative DFT studies on 6CB dimers, which indicate that the antiparallel conformation is generally lower in energy and has a smaller net dipole moment. rgnpublications.comresearchgate.net
While DFT provides high accuracy, its computational expense can be prohibitive for very large systems or for dynamic simulations requiring numerous calculations. Semi-empirical methods, such as PM6 (Parametric Model 6), offer a faster alternative by simplifying the complex equations of quantum mechanics and incorporating parameters derived from experimental data. uni-muenchen.denumberanalytics.com These methods are particularly useful for performing conformational analysis on flexible molecules like this compound, which has a flexible hexyl chain.
Semi-empirical methods are well-suited for exploring the potential energy surface of a molecule to identify various stable and metastable conformations. numberanalytics.com They can efficiently calculate molecular geometries and thermodynamic properties like heats of formation. numberanalytics.com For flexible molecules, this allows for a broad search of conformational space, which can be a precursor to more accurate but computationally intensive DFT calculations on the most likely conformers. google.com Studies comparing semi-empirical methods like AM1 and PM3 with DFT for other molecules have found that they provide satisfactory geometric results, although they may overestimate energy barriers between conformations. nih.gov Of these, the PM3 method has been noted to give better results for relative stabilities. nih.gov The use of PM6, a more recent method, has been shown to improve upon its predecessors by correcting major errors found in AM1 and PM3, making it useful for calculating partial charges for both small ligands and larger protein systems in applications like molecular docking. nih.gov
The primary advantage of methods like PM6 for a molecule such as this compound is their ability to handle the numerous degrees of freedom associated with the alkyl chain and the rotation between the phenyl rings, making them a practical tool for initial conformational screening.
Molecular Dynamics Simulations for Microscopic Behavior and Phase Transitions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, providing a bridge between the molecular scale and macroscopic properties. yastrebov.fr By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the microscopic behavior and the collective phenomena that lead to phase transitions. yastrebov.frnih.gov
For the n-cyanobiphenyl (nCB) series, including this compound (6CB), MD simulations have been extensively used to investigate the nematic-isotropic (N-I) phase transition. arxiv.orgarxiv.orgarxiv.org These simulations require an accurate force field—a set of parameters that describes the potential energy of the system. Force fields for nCB molecules are often developed by reoptimizing existing parameters to reproduce experimental bulk properties like density and phase transition temperatures. researchgate.netacs.org
A significant challenge in simulating phase transitions is the long timescale required for the system to overcome energy barriers, such as the one between the ordered nematic phase and the disordered isotropic phase. stackexchange.com To overcome this, advanced sampling techniques like the generalized replica-exchange method (gREM) are employed. arxiv.orgarxiv.org This method enhances sampling near the transition temperature, allowing for a more accurate determination of the transition point and the associated thermodynamic changes. arxiv.orgarxiv.org MD simulations of 6CB have successfully reproduced the discontinuous change in the orientational order parameter that characterizes the first-order N-I phase transition. arxiv.org These simulations also provide detailed information on how structural, thermodynamic, and dynamic properties are affected by molecular flexibility and intermolecular interactions. researchgate.net
Theoretical Modeling of Molecular Interactions and Supramolecular Assembly
The liquid crystalline phases exhibited by this compound are a direct result of specific molecular interactions that lead to self-organization into ordered structures (supramolecular assembly). Theoretical models aim to describe these interactions and predict the resulting collective behavior.
The dipole moment and molecular polarizability are key molecular properties that govern the response of this compound to an external electric field and are fundamental to its dielectric properties. arxiv.org The permanent dipole moment arises from the molecule's asymmetric charge distribution, dominated by the strong electron-withdrawing cyano (-C≡N) group. Molecular polarizability describes the ease with which the electron cloud can be distorted by an electric field, inducing a temporary dipole. nih.gov
Quantum chemical methods, particularly DFT, are widely used to predict these properties. rgnpublications.comacs.org For 6CB, DFT calculations have been performed on molecular dimers to understand how intermolecular interactions in parallel and antiparallel arrangements affect the net dipole moment and polarizability of the interacting pair. rgnpublications.comresearchgate.net As expected, antiparallel pairing significantly reduces the total dipole moment due to the cancellation of the individual molecular dipoles. rgnpublications.com The polarizability, a tensor quantity, is also influenced by molecular arrangement, with its isotropic average being highest in the parallel conformation for 6CB dimers. rgnpublications.com These theoretical calculations can be benchmarked against experimental data from dielectric relaxation spectroscopy. researchgate.net For the related 5CB molecule, it has been shown that combining DFT-calculated polarizability and dipole moment with theories like the Maier-Meier and Vuks theories can accurately predict the macroscopic dielectric anisotropy and birefringence, especially when accounting for the local field and intermolecular correlations. acs.org
Interactive Table: Calculated Molecular Properties of 6CB
| Property | Theoretical Value | Method | Reference |
|---|---|---|---|
| Dipole Moment (monomer) | ~4-5 Debye (typical for nCBs) | DFT | rgnpublications.comacs.orgresearchgate.net |
| Isotropic Polarizability (dimer, parallel) | Maximum value | DFT | rgnpublications.com |
| Isotropic Polarizability (dimer, antiparallel) | Minimum value | DFT | rgnpublications.com |
This table summarizes typical ranges and comparative values for the dipole moment and polarizability of 6CB as determined by theoretical calculations. Absolute values can vary with the specific DFT functional and basis set used.
The defining characteristic of the nematic phase is the presence of long-range orientational order, even as long-range positional order is absent. taylorandfrancis.com This order is described by the orientational order parameter, typically denoted as S or ⟨P₂⟩, which quantifies the average alignment of the long molecular axes with a common direction known as the director. A value of S=1 represents perfect parallel alignment, S=0 represents a completely isotropic (random) orientation, and intermediate values characterize the degree of order in the nematic phase.
Theoretical models and simulations are crucial for understanding the nature of this order. MD simulations of 6CB explicitly track the orientation of each molecule over time, allowing for the direct calculation of the order parameter as a function of temperature. arxiv.org These simulations clearly show the sharp drop of the order parameter to zero at the nematic-isotropic transition temperature, consistent with a first-order phase transition. arxiv.org
Beyond the primary order parameter ⟨P₂⟩, higher-order parameters like ⟨P₄⟩ can also be determined. These provide more detailed information about the orientational distribution function. tandfonline.com X-ray scattering experiments on 6CB have been used to determine both ⟨P₂⟩ and ⟨P₄⟩, and these experimental results serve as a benchmark for theoretical models like the Maier-Saupe mean-field theory. tandfonline.comwhiterose.ac.uk While mean-field theories provide a good qualitative description, they may not perfectly match experimental data, highlighting the complexity of the intermolecular interactions. tandfonline.com
Even in the isotropic phase, short-range orientational correlations can persist, particularly at temperatures just above the N-I transition. nih.govaps.org Studies on this compound have revealed the existence of pseudonematic clusters or local structures in the isotropic phase. nih.gov These short-range ordered domains influence the dynamics of the liquid and represent the precursors to the long-range order that emerges upon cooling into the nematic phase. nih.gov
Simulation of Spectroscopic Responses and Comparison with Experimental Data
Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, offering deep insights into the electronic structure and vibrational modes of molecules like this compound. By simulating spectroscopic responses and comparing them with experimental measurements, researchers can validate theoretical models, assign spectral features with confidence, and understand structure-property relationships at a molecular level. The primary methods employed for these simulations are Density Functional Theory (DFT) for infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, and Time-Dependent DFT (TD-DFT) for Ultraviolet-Visible (UV-Vis) absorption spectra.
A common computational approach involves optimizing the molecular geometry of this compound using a functional such as B3LYP with a basis set like 6-311++G(d,p). ahievran.edu.tr This optimized geometry serves as the foundation for subsequent spectroscopic calculations.
Infrared (IR) Spectroscopy Simulation
Theoretical vibrational frequencies are calculated using the same DFT method. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. researchgate.net Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The comparison allows for a detailed assignment of the experimental IR bands to specific vibrational modes of the molecule, such as the characteristic stretching of the nitrile (C≡N) group, the carbonyl (C=O) group, and various vibrations of the phenyl rings and the hexyl chain. nih.gov
Below is an interactive data table comparing hypothetical experimental FT-IR data with simulated vibrational frequencies for this compound.
| Experimental Frequency (cm⁻¹) | Scaled Calculated Frequency (cm⁻¹) | Vibrational Assignment |
| 3075 | 3078 | Aromatic C-H stretch |
| 2955 | 2958 | Asymmetric CH₃ stretch |
| 2928 | 2930 | Asymmetric CH₂ stretch |
| 2858 | 2860 | Symmetric CH₂ stretch |
| 2228 | 2230 | C≡N stretch |
| 1735 | 1738 | C=O stretch (ester) |
| 1605 | 1608 | Aromatic C=C stretch |
| 1255 | 1258 | C-O stretch (ester) |
| 1165 | 1168 | C-O-C stretch |
| 825 | 828 | para-substituted Ph bend |
Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation
The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is the standard for calculating NMR chemical shifts. nih.gov These calculations predict the ¹H and ¹³C chemical shifts for each atom in the molecule. Comparing these theoretical shifts with experimental data obtained from NMR spectroscopy is crucial for the definitive assignment of resonances, especially for complex molecules with many similar chemical environments. mdpi.com The accuracy of these predictions can be high, often with root-mean-square errors of less than 0.5 ppm for ¹³C and 0.1 ppm for ¹H. wsu.edu
The following interactive table presents a comparison of hypothetical experimental ¹³C and ¹H NMR chemical shifts for this compound with their simulated values.
¹³C NMR Data
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| C≡N | 118.5 | 118.9 |
| C (ester C=O) | 164.2 | 164.5 |
| Aromatic C's | 122.0 - 133.0 | 122.5 - 133.5 |
| Aromatic C-CN | 110.1 | 110.5 |
| Aromatic C-O | 155.0 | 155.4 |
| Hexyl Chain C's | 14.1 - 35.8 | 14.3 - 36.1 |
¹H NMR Data
| Proton(s) | Experimental δ (ppm) | Calculated δ (ppm) |
| Aromatic H's | 7.20 - 8.25 | 7.25 - 8.30 |
| -O-CH₂- | 4.15 | 4.18 |
| -CH₂- (alkyl) | 1.30 - 1.75 | 1.32 - 1.78 |
| -CH₃ | 0.90 | 0.92 |
UV-Visible (UV-Vis) Spectroscopy Simulation
TD-DFT calculations are used to simulate the electronic absorption spectra, providing information on the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths (f). mdpi.comgaussian.com These calculations help in understanding the electronic transitions occurring within the molecule, typically π-π* transitions in conjugated systems like this compound. nih.gov Comparing the simulated λ_max with the experimental spectrum confirms the origin of the observed absorption bands. researchgate.net
An illustrative comparison between hypothetical experimental and TD-DFT calculated UV-Vis data is shown below.
| Experimental λ_max (nm) | Calculated λ_max (nm) | Oscillator Strength (f) | Electronic Transition |
| 275 | 272 | 0.55 | π → π |
| 230 | 228 | 0.30 | π → π |
The strong correlation generally observed between the simulated and experimental spectra validates the accuracy of the computational methods used. researchgate.net This synergy between theory and experiment is indispensable for a comprehensive understanding of the spectroscopic properties of this compound, underpinning its characterization and the rational design of new materials with tailored optical and electronic properties.
Electro Optical and Dielectric Phenomena in 4 Cyanophenyl 4 Hexylbenzoate Liquid Crystals
Principles of Electro-optic Effects in Mesogenic Materials
The application of an electric field to a mesogenic material like 4-Cyanophenyl-4'-hexylbenzoate can alter its optical properties, a phenomenon broadly known as the electro-optic effect. This effect arises from the interaction between the electric field and the anisotropic nature of the liquid crystal molecules. These rod-shaped molecules possess an anisotropy in both their shape and their electrical properties (like polarizability and permanent dipole moment), which leads to a corresponding anisotropy in the macroscopic properties of the material, such as its refractive index and dielectric permittivity.
When an external electric field is applied, it exerts a torque on the liquid crystal molecules, causing them to reorient themselves relative to the field direction. This reorientation changes the effective refractive index of the material for light passing through it, thereby modulating the phase, polarization, or intensity of the light. This controllable change in optical properties is the basis for devices like liquid crystal displays (LCDs), spatial light modulators, and optical switches.
The electro-optic effect is generally categorized into two primary types based on the relationship between the change in refractive index and the applied electric field: the Pockels effect and the Kerr effect.
The Pockels effect , or the linear electro-optic effect, describes a change in the refractive index that is directly proportional to the strength of the applied electric field. This effect is restricted to materials that lack inversion symmetry, a condition not typically met by the bulk nematic phase of calamitic liquid crystals like this compound.
The Kerr effect , or quadratic electro-optic (QEO) effect, is a more general phenomenon observed in all materials, including isotropic liquids and centrosymmetric crystals. wikipedia.org In this case, the induced change in refractive index (Δn) is proportional to the square of the applied electric field strength (E):
Δn = λKE² wikipedia.org
where λ is the wavelength of light and K is the Kerr constant, a value characteristic of the material. wikipedia.org In nematic liquid crystals, the reorientation of the director (the average direction of the long molecular axes) by the electric field results in a large change in birefringence, which is a manifestation of the Kerr effect. wikipedia.org This field-induced reorientation is the primary mechanism behind the operation of most nematic LC devices.
Dielectric Anisotropy and its Correlation with Molecular Structure
The response of a liquid crystal to an electric field is governed by its dielectric anisotropy (Δε), defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director.
Δε = ε∥ - ε⊥
The sign and magnitude of Δε are intrinsically linked to the molecular structure of the liquid crystal. For this compound, the key structural feature is the terminal cyano group (-C≡N). This group possesses a large permanent dipole moment that is aligned along the principal molecular axis. ias.ac.in This strong longitudinal dipole moment causes the parallel component of the dielectric permittivity (ε∥) to be significantly larger than the perpendicular component (ε⊥), resulting in a large, positive dielectric anisotropy (Δε > 0). ias.ac.in
The table below presents typical dielectric data for 4'-n-hexyl-4-cyanobiphenyl (6CB), a structurally similar compound, illustrating the characteristic positive dielectric anisotropy.
| Property | Value (at 298 K, 1 kHz) |
| Dielectric Constant Parallel (ε∥) | 18.5 |
| Dielectric Constant Perpendicular (ε⊥) | 6.5 |
| Dielectric Anisotropy (Δε) | +12.0 |
| Data derived from studies on the closely related 4'-n-hexyl-4-cyanobiphenyl (6CB) for illustrative purposes. |
Electro-optical Switching Mechanisms and Response Times
The electro-optical switching in a nematic liquid crystal like this compound involves the reorientation of the director between two states upon the application and removal of an electric field. For a material with positive dielectric anisotropy, the molecules in a cell are typically aligned in a planar configuration (parallel to the cell surfaces) in the "off" state. When a voltage exceeding a certain threshold is applied across the cell, the electric field torque overcomes the elastic forces from the surface alignment, causing the molecules to switch to a homeotropic alignment (perpendicular to the surfaces). nih.gov This reorientation changes the birefringence experienced by light passing through the cell, which, when placed between polarizers, alters the light transmission.
The dynamics of this switching are characterized by response times. The rise time (τ_on) is the time taken for the liquid crystal to switch from the off-state to the on-state when the voltage is applied. It is dependent on the applied voltage (V), the cell gap (d), and the material's rotational viscosity (γ₁):
τ_on ∝ (γ₁d²) / (ε₀ΔεV² - Kπ²)
where K is the relevant elastic constant.
The decay time (τ_off) is the time for the molecules to relax back to their initial state after the voltage is removed. It is independent of voltage and depends on the elastic constant and rotational viscosity:
τ_off = (γ₁d²) / (Kπ²)
Time-resolved spectroscopic studies on p-cyanophenyl-p-n-alkylbenzoates, including the hexyl (6CPB) and heptyl (7CPB) variants, have investigated these reorientation phenomena. optica.orgnih.gov These studies differentiate between the molecular response in the bulk of the cell and in the surface layers, revealing that the relaxation time of molecules near the cell walls can be shorter than in the bulk. optica.org
The table below shows representative relaxation time data for the molecular reorientation of 4-cyanophenyl-4'-decyloxybenzoate (CP10DB), a related compound, illustrating the change in dynamics across different liquid crystal phases.
| Phase | Temperature (°C) | Relaxation Time (τ) (s) |
| Isotropic | 90 | 2.0 x 10⁻⁸ |
| Nematic | 80 | 1.1 x 10⁻⁷ |
| Smectic A | 60 | 2.5 x 10⁻⁷ |
| Data for the related compound 4-cyanophenyl-4'-decyloxybenzoate (CP10DB) showing relaxation time for molecular rotation around the short axis. icm.edu.pl |
Influence of External Electric Fields on Molecular Orientation and Phase Transitions
External electric fields are the primary tool for controlling the molecular orientation in this compound. As established, for a material with positive Δε, the director aligns parallel to the field to minimize the dielectric energy. This reorientation occurs once the applied field strength surpasses a critical threshold, known as the Fréedericksz transition threshold. The threshold voltage (V_th) is determined by the elastic constants of the liquid crystal:
V_th = π * sqrt(K / (ε₀Δε))
where K is the splay (K₁₁) or bend (K₃₃) elastic constant, depending on the initial cell geometry.
Beyond simply reorienting molecules within a given phase, strong electric fields can also influence the phase transitions of liquid crystals. The application of an electric field can stabilize the more ordered phase. researchgate.net For example, it can increase the nematic-isotropic phase transition temperature (clearing point). This effect, known as the field-induced shift in transition temperature, occurs because the field enhances the orientational order of the nematic phase, making it more stable and requiring a higher thermal energy to transition into the disordered isotropic state. This phenomenon is particularly relevant in the pretransitional region near the clearing point, where field-induced ordering can be significant.
Methodologies for Investigating Electrical and Electro-Optical Properties in Composites
The characterization of materials like this compound, especially when incorporated into composites such as polymer-dispersed liquid crystals (PDLCs), requires specialized methodologies.
Dielectric Spectroscopy is a fundamental technique used to measure the dielectric constants (ε∥ and ε⊥) and their frequency dependence. A liquid crystal cell is placed in a temperature-controlled stage, and its capacitance is measured using an impedance analyzer over a wide frequency range (from Hz to GHz). By using cells with specific surface alignments (planar and homeotropic), one can determine ε∥ and ε⊥, and thus the dielectric anisotropy Δε. This method also allows for the study of dielectric relaxation processes, which are linked to specific molecular rotations.
Electro-Optical Measurements are used to determine key device parameters like threshold voltage, response times, and contrast ratio. A common setup involves placing the liquid crystal cell between crossed polarizers in a temperature-controlled holder. A laser or LED light source is passed through the setup to a photodetector, which measures the transmitted light intensity. A function generator applies a voltage waveform (e.g., a square wave) to the cell, and an oscilloscope records both the applied voltage and the photodetector's response. From the resulting transmission-voltage curve and the time-dependent optical response, parameters like V_th, τ_on, and τ_off can be accurately determined.
Time-Resolved Fourier Transform Infrared (FTIR) Spectroscopy offers a more detailed view of molecular-level dynamics. optica.orgnih.gov By using polarized IR light, this technique can selectively probe the orientation of specific molecular segments (e.g., the cyano group, the phenyl rings) during the electric-field-induced switching process. This provides insights into how different parts of the molecule respond to the field and allows for the differentiation of bulk versus surface reorientation dynamics. optica.org
Supramolecular Assembly and Interfacial Interactions of 4 Cyanophenyl 4 Hexylbenzoate
Formation of Self-Assembled Structures in Bulk and Solution
In the bulk state and in solution, the distinct polarity of the 4-Cyanophenyl-4'-hexylbenzoate molecule is a primary driver for the formation of supramolecular structures. The strong dipole moment originating from the cyano end group leads to specific molecular arrangements that influence the material's liquid crystalline properties.
A predominant feature of cyanobiphenyl and cyanophenyl benzoate (B1203000) compounds is the formation of antiparallel molecular associations. Due to the large dipole moment along the principal molecular axis, adjacent molecules tend to align in a head-to-tail or antiparallel configuration. This arrangement helps to minimize the strong electrostatic repulsion that would occur in a parallel, head-to-head alignment, thereby stabilizing the liquid crystalline phase. This short-range ordering, where pairs of molecules associate with their cyano groups pointing in opposite directions, effectively reduces the net dipole moment of the associated pair and is a critical factor in the formation and stability of the nematic phase.
In the isotropic phase, just above the transition temperature to the nematic phase, this compound exhibits pretransitional phenomena. aps.orgresearchgate.net Although the bulk material is isotropic and lacks long-range orientational order, significant short-range order persists. researchgate.net Fluctuations in local order lead to the transient formation of small, correlated regions, often referred to as pseudonematic domains or cybotactic clusters. aps.orgresearchgate.nettandfonline.com These domains are microscopic regions where molecules exhibit nematic-like orientational order. As the temperature approaches the nematic-isotropic transition point, the size and lifetime of these ordered domains increase, leading to observable effects such as a critical increase in magnetic birefringence and changes in light scattering. aps.orgaps.org This behavior indicates that the transition is not abrupt but is preceded by the formation of nematic-like structures within the isotropic liquid. tandfonline.com
Interactions with Confining Surfaces and Nanoparticles
When this compound is introduced into environments with a high surface area, such as composites with nanoparticles, its behavior is dominated by interfacial interactions. These interactions can profoundly alter the molecular dynamics and ordering compared to the bulk material.
Research on composites made from this compound and silica (B1680970) nanopowder (such as Aerosil) demonstrates strong adsorption of the liquid crystal molecules onto the nanoparticle surfaces. At high silica densities (e.g., approximately 7 grams of Aerosil per gram of liquid crystal), the material preferentially forms a surface layer on the silica particles. ekb.eg This adsorbed layer is estimated to be about two molecules thick, creating a distinct interfacial region where the bulk liquid crystal phase is suppressed. ekb.eg
Broadband dielectric spectroscopy studies reveal that the molecular dynamics within this adsorbed surface layer are dramatically different from those in the bulk material. A distinct relaxation process is observed for the composite system at frequencies much lower than those of the bulk liquid crystal. ekb.eg This slow relaxation is assigned to the dynamics of the molecules within the surface layer. The temperature dependence of the relaxation rate for this surface process does not follow a simple Arrhenius law but is well-described by the Vogel-Fulcher-Tammann (VFT) equation, which is characteristic of glass-forming liquids. ekb.eg This indicates that the molecules in the surface layer exhibit glassy dynamics, being significantly constrained by their interaction with the silica surface.
Table 1: Vogel-Fulcher-Tammann (VFT) Parameters for the Surface Layer Relaxation of this compound on Aerosil A380
| Parameter | Description | Value |
|---|---|---|
| A | Pre-exponential factor related to the relaxation rate at infinite temperature. | 11.6 |
| B | Parameter related to the activation energy (in K). | 560 K |
| T₀ | Vogel temperature or ideal glass transition temperature (in K). | 187 K |
The specific chemistry of the nanoparticle surface plays a crucial role in determining the nature of molecular ordering. Fourier-transform infrared spectroscopy (FTIR) has confirmed that there is a strong anchoring of the this compound molecules to the surface of silica particles. This interaction occurs via hydrogen bonds formed between the surface hydroxyl groups (Si-OH) of the silica and two distinct sites on the liquid crystal molecule: the nitrogen atom of the cyano group (-C≡N) and the carbonyl oxygen atom of the ester group (-C=O). ekb.eg This specific, directed interaction is responsible for the strong adsorption and the significantly altered molecular dynamics observed in the surface layer. The hydrophilic nature of the native silica surface, with its abundance of hydroxyl groups, strongly orients the polar ends of the liquid crystal molecules, imposing a high degree of order at the interface.
Table 2: Summary of Interfacial Interactions via FTIR Spectroscopy
| Functional Group on Silica | Interacting Functional Groups on this compound | Type of Interaction |
|---|---|---|
| Surface Hydroxyl (Si-OH) | Cyano Group (-C≡N) | Hydrogen Bond |
| Surface Hydroxyl (Si-OH) | Ester Carbonyl Group (-C=O) | Hydrogen Bond |
Role of Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking) in Assembly
The supramolecular assembly of this compound is predominantly governed by a complex interplay of non-covalent interactions. These subtle yet significant forces, namely hydrogen bonding and π-π stacking, dictate the orientation and packing of the molecules, leading to the formation of its characteristic liquid crystalline phases. The unique chemical structure of this compound, featuring a polar cyano group (-C≡N), two aromatic phenyl rings, an ester linkage (-COO-), and a flexible hexyl chain, provides multiple sites for these interactions to occur.
Hydrogen Bonding:
While conventional hydrogen bonds (like O-H···O or N-H···O) are absent in the molecular structure of this compound, the assembly is significantly influenced by weaker C-H···O and C-H···N hydrogen bonds. The electronegative oxygen atoms of the carbonyl group in the ester linkage and the nitrogen atom of the terminal cyano group act as hydrogen bond acceptors. The hydrogen atoms attached to the phenyl rings and the hexyl chain can act as donors.
These interactions, although weaker than classical hydrogen bonds, are numerous and collectively contribute to the stability of the molecular packing. For instance, C-H···O interactions can link molecules into specific motifs, influencing the relative arrangement of the core and terminal groups. nih.govnih.gov In analogous structures containing cyanophenyl and benzoate moieties, these types of hydrogen bonds are crucial in forming layered or chain-like structures. nih.govnih.gov The C-H···N interactions involving the cyano group are also pivotal, often guiding the alignment of molecules in a way that facilitates other non-covalent forces, such as dipole-dipole interactions and π-π stacking. nih.gov
| Interaction Type | Donor | Acceptor | Typical Role in Assembly |
|---|---|---|---|
| C-H···O | Aromatic C-H, Alkyl C-H | Carbonyl Oxygen (C=O) | Formation of molecular chains and layers, stabilization of packing. nih.gov |
| C-H···N | Aromatic C-H | Cyano Nitrogen (C≡N) | Directional control of molecular alignment, precursor to π-π stacking. nih.gov |
π-π Stacking:
The presence of two phenyl rings in the core of this compound makes π-π stacking a dominant force in its supramolecular assembly. These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. In liquid crystalline systems, π-π stacking is fundamental to the formation of the ordered, yet fluid, mesophases.
The stacking can occur in various geometries, most commonly in a parallel-displaced or "slipped" arrangement, which minimizes electrostatic repulsion and maximizes attractive dispersion forces. rsc.org The centroid-to-centroid distance between stacked rings is a key parameter used to characterize the strength of this interaction. In similar aromatic ester compounds, these distances are typically found to be in the range of 3.8 Å to 4.0 Å. nih.gov
| Interaction | Participating Groups | Typical Geometry | Representative Centroid-to-Centroid Distance (Å) | Significance |
|---|---|---|---|---|
| π-π Stacking | Phenyl-Phenyl | Parallel-displaced (slipped) | ~3.8 - 4.0 nih.gov | Major driving force for molecular aggregation and phase formation. |
| π-π Stacking | Cyanophenyl-Cyanophenyl | Antiparallel and displaced | Not specified in results | Stabilizes antiparallel molecular arrangements, crucial for liquid crystal phase stability. |
Applications in Advanced Materials and Device Architectures
Integration of 4-Cyanophenyl-4'-hexylbenzoate in Liquid Crystal Display Technologies
Compounds belonging to the p-cyanophenyl p-(n-alkyl)benzoate family are well-suited for use in Liquid Crystal Displays (LCDs). A critical characteristic for this application is their capacity for repeated, reversible nematic-to-isotropic phase transitions, which allows the material to be switched between transparent and opaque states without degradation. kfupm.edu.sa The molecular structure, featuring a polar cyano group, contributes significantly to a high dielectric anisotropy, a key parameter for controlling the liquid crystal molecules with an electric field. tandfonline.comajchem-a.com
In the formulation of liquid crystal mixtures for displays, components like cyanophenyl benzoates are selected to optimize several performance metrics. Research on analogous compounds, such as 4-cyanophenyl 4′-n-propylbenzoate, has shown that their inclusion in a nematic mixture can favorably influence the properties of the display. tandfonline.com For instance, these compounds can increase the birefringence (optical anisotropy, Δn), which allows for thinner display cells, and reduce the threshold voltage required for switching, leading to lower power consumption. tandfonline.comproculustech.com The relationship between molecular structure and performance is critical; for example, fluorinated versions of cyanophenyl benzoates have been shown to reduce the threshold voltage to a greater extent than their chlorinated or non-fluorinated counterparts. tandfonline.com
The general requirements for liquid crystal materials in modern Thin-Film Transistor (TFT) LCDs include low viscosity for fast response times, a high voltage holding ratio, and an optical anisotropy (Δn) matched to the device to maximize contrast and viewing angles. proculustech.com While cyanobiphenyls and related compounds have been foundational in display technology, ongoing research aims to fine-tune these properties by creating novel mixtures and molecular structures. proculustech.comblazedisplay.com
Table 1: Properties of Select Cyanophenyl Benzoate (B1203000) Compounds in a Nematic Mixture
| Compound | Dielectric Anisotropy (Δε) | Effect on Birefringence (Δn) | Effect on Threshold Voltage |
|---|---|---|---|
| 4-Cyanophenyl 4′-n-propylbenzoate | 29.6 | Increases | Reduces |
Data sourced from studies on compounds mixed with a nematic mixture of 4-n-alkoxyphenyl 4′-n-alkylcyclohexane-1′-carboxylates. tandfonline.com
Development of Composite Materials with Enhanced Functional Properties
The functional properties of liquid crystals like this compound can be significantly enhanced by incorporating them into composite materials. By combining the liquid crystal with other materials, such as polymers or nanoparticles, it is possible to create novel systems with tailored thermal, electrical, and optical characteristics. These composites are being explored for applications beyond traditional displays, including smart windows and advanced sensors. researchgate.net
The goal of creating these composites is often to introduce new functionalities or improve existing ones. For example, dispersing a liquid crystal within a polymer matrix can provide mechanical stability while retaining the electro-optical switching capabilities of the liquid crystal. The interaction between the liquid crystal and the host matrix is crucial in determining the final properties of the composite material.
Doping liquid crystals with nanoparticles is a prominent strategy for augmenting their intrinsic properties. The introduction of ferromagnetic nanoparticles into side-chain liquid crystal polymers, which have a similar molecular structure to this compound, has been shown to dramatically influence the material's response to magnetic fields. researchgate.net
In one study, mixing ferromagnetic particles with a liquid crystal polymer resulted in a composite that could be aligned into a monodomain (a region of uniform molecular orientation) much more rapidly and at significantly lower magnetic field strengths than the pure polymer. researchgate.net This enhanced responsiveness is attributed to the organization of the nanoparticles into chains under the influence of the magnetic field, which in turn directs the alignment of the surrounding liquid crystal polymer backbones. researchgate.net Such composites hold potential for creating new actuator materials that exhibit large, temperature-induced shape changes. researchgate.net
Similarly, doping with other functional materials can modify the dielectric properties of the liquid crystal host. researchgate.net The choice of dopant—be it a polymer, a chiral molecule, or inorganic nanoparticles—allows for the fine-tuning of the composite's response to external stimuli, opening avenues for new device architectures. researchgate.netresearchgate.net
Table 2: Effect of Ferromagnetic Nanoparticle Doping on Liquid Crystal Polymer Alignment
| Property | Pure Liquid Crystal Polymer | Liquid Crystal Polymer Composite |
|---|---|---|
| Monodomain Formation | Requires high magnetic field strength | Rapid formation at low magnetic field strength |
| Mechanism | Alignment of polymer backbone by magnetic field | Nanoparticle chains direct polymer backbone alignment |
| Potential Application | Electro-optical devices | Actuators, magnetically-switched optical elements |
Findings based on research with side-chain liquid crystal polymers and ferromagnetic particles. researchgate.net
Potential in Electro-Optical Modulation and Sensing Devices
The inherent electro-optic effect in materials like this compound makes them candidates for applications in electro-optic modulators (EOMs) and sensing devices. researchgate.netwikipedia.org EOMs are devices that control the power, phase, or polarization of light via an electrical signal, forming the backbone of high-speed optical communication systems. mdpi.comconoptics.com
The principle behind an EOM is the change in a material's refractive index when an electric field is applied. wikipedia.org Organic materials are increasingly investigated for these applications due to their potential for high electro-optic coefficients and their ability to be integrated into compact device structures, such as silicon-organic hybrid (SOH) platforms. mdpi.comnih.govresearchgate.net The broader family of 4-cyano-4'-alkylbiphenyl (nCB) liquid crystals, which share structural and functional similarities with cyanophenyl benzoates, are noted for their use in advanced photonic and electro-optical devices. researchgate.netresearchgate.net
Beyond modulation, these materials also have potential in the field of chemical sensing. The ordered structure of the liquid crystal can be perturbed by the presence of specific analytes, leading to a detectable optical response. This principle allows for the creation of sensitive and selective sensors for various chemical and biological agents. The versatility and responsiveness of cyanophenyl benzoate-based structures continue to drive research into their role in next-generation photonic and sensory technologies. researchgate.net
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways and Sustainable Production Methods
The traditional synthesis of 4-Cyanophenyl-4'-hexylbenzoate typically involves an esterification reaction between 4-hexylbenzoic acid and 4-cyanophenol. While effective, conventional methods often rely on organic solvents and catalysts that raise environmental concerns. Future research is increasingly directed towards "green chemistry" principles to develop more sustainable and efficient synthetic routes.
One of the most promising areas is the adoption of microwave-assisted organic synthesis (MAOS) . Microwave irradiation offers a significant advantage over conventional heating by enabling rapid and uniform heating of the reaction mixture. This technique has been shown to dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields and purity by minimizing the formation of side products. The application of microwave-assisted synthesis to the esterification process for producing this compound could lead to a more energy-efficient and faster manufacturing process.
Another key trend is the exploration of biocatalysis . The use of enzymes, such as lipases, as catalysts in ester synthesis is gaining traction as a green alternative to traditional acid or base catalysts. Biocatalysts are highly selective, operate under mild reaction conditions, and are biodegradable. Research into enzymatic methods for synthesizing liquid crystal esters could lead to purer products and a significant reduction in hazardous waste. This approach aligns with the growing demand for environmentally benign chemical production.
Furthermore, the development and use of novel heterogeneous catalysts and greener solvents are critical for sustainable production. For instance, solid acid catalysts can replace corrosive and difficult-to-remove homogeneous catalysts like sulfuric acid in esterification reactions. These solid catalysts can be easily separated from the reaction mixture and potentially reused, simplifying the purification process and reducing waste. The replacement of conventional, often toxic, organic solvents with more environmentally friendly alternatives is another important research direction.
The combination of these approaches, such as performing microwave-assisted reactions in greener solvents with recyclable catalysts, represents a powerful strategy for the future production of this compound. These methods not only address environmental concerns but also offer economic benefits through reduced energy consumption, shorter reaction times, and higher yields.
| Synthesis Method | Key Advantages | Relevance to this compound |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, higher yields, improved purity. | Faster and more energy-efficient esterification of 4-hexylbenzoic acid and 4-cyanophenol. |
| Biocatalysis (Enzymatic) | High selectivity, mild reaction conditions, biodegradable catalysts, reduced waste. | Cleaner synthesis with potentially higher purity and fewer downstream purification steps. |
| Heterogeneous Catalysis | Easy separation and recyclability of catalysts, reduced corrosion and waste. | Simplifies the manufacturing process and minimizes the environmental impact of catalysts. |
| Green Solvents | Reduced toxicity and environmental impact compared to traditional organic solvents. | Aligns production with global sustainability goals and regulatory trends. |
Development of Predictive Computational Models for Structure-Property Relationships
The design of new liquid crystal materials has traditionally been a process of laborious synthesis and experimental characterization. However, the advancement of computational chemistry is paving the way for a more predictive and efficient approach. Future research on this compound and its derivatives will heavily leverage computational models to establish clear structure-property relationships, accelerating the discovery of materials with desired characteristics.
Quantum Mechanical Calculations , particularly Density Functional Theory (DFT) , are fundamental to this effort. DFT can be used to calculate a wide range of molecular properties from first principles, including molecular geometry, dipole moments, and electronic structure (e.g., HOMO and LUMO energies). These calculated descriptors provide a quantitative basis for understanding how the molecule's inherent features give rise to its macroscopic liquid crystalline behavior.
Building on these quantum calculations, Quantitative Structure-Property Relationship (QSPR) models are a major emerging trend. QSPR studies aim to create statistical models that correlate calculated molecular descriptors with experimentally observed properties, such as the nematic-to-isotropic transition temperature (TNI). For a series of compounds related to this compound, a QSPR model could predict the TNI of a novel, unsynthesized molecule based on its computed descriptors. This allows for the virtual screening of many potential structures, enabling researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources.
Molecular Dynamics (MD) simulations offer a complementary approach, providing a dynamic picture of how molecules behave and interact over time. For this compound, MD simulations can model the collective behavior of thousands of molecules to predict the formation of liquid crystal phases, calculate order parameters, and understand the dynamics of phase transitions. Full atomistic simulations of similar liquid crystals, like 4-n-hexyl-4'-cyanobiphenyl (6CB), have successfully been used to investigate interfacial behavior and molecular orientation. Applying these MD techniques to this compound can provide invaluable insights that bridge the gap between single-molecule properties and bulk material performance. The synergy between these computational methods promises to revolutionize the design of liquid crystal materials.
| Computational Method | Predicted Properties | Application in Material Design |
| Density Functional Theory (DFT) | Molecular geometry, dipole moment, electronic properties (HOMO/LUMO). | Provides fundamental molecular descriptors for use in higher-level models. |
| Quantitative Structure-Property Relationship (QSPR) | Phase transition temperatures, clearing points, and other physical properties. | Enables rapid virtual screening and prioritization of novel liquid crystal candidates before synthesis. |
| Molecular Dynamics (MD) Simulations | Phase behavior, order parameters, molecular arrangements, and dynamic processes. | Offers insights into the collective behavior of molecules and the mechanisms of phase formation and transition. |
Integration into Emerging Smart Materials and Responsive Systems
The inherent sensitivity of liquid crystals to external stimuli makes them ideal candidates for integration into smart materials and responsive systems. Future research will focus on harnessing the specific properties of this compound and its derivatives to create devices that can sense, actuate, or adapt to their environment.
Liquid Crystal-Based Sensors: A significant area of development is in the field of chemical and biological sensors. The principle relies on the extreme sensitivity of the liquid crystal's alignment to changes at an interface. Surfaces can be chemically functionalized to specifically bind to a target analyte, such as a protein or a pollutant. When the analyte binds to the surface, it disrupts the anchoring of the liquid crystal molecules, causing a change in their orientation. This reorientation can be easily detected as an optical signal (e.g., a change from dark to bright when viewed through crossed polarizers). Given the well-understood behavior of cyanophenyl-based liquid crystals, this compound is a strong candidate for use in such sensing platforms, where its predictable response can be used to transduce molecular binding events into macroscopic optical signals.
Responsive Systems and Smart Windows: The ability to switch the orientation of this compound with an electric field is the foundation of its use in displays, but this same property can be extended to other responsive systems. One prominent application is in smart windows, which utilize polymer-dispersed liquid crystal (PDLC) technology. In these systems, microdroplets of a liquid crystal like this compound are embedded in a polymer film. In the "off" state, the random orientation of the droplets scatters light, making the window opaque. When a voltage is applied, the liquid crystal molecules align, and the film becomes transparent. This technology allows for dynamic control over transparency for energy efficiency and privacy.
Liquid Crystal Elastomers (LCEs) for Actuation: A particularly exciting frontier is the development of liquid crystal elastomers (LCEs). These materials are created by incorporating liquid crystal molecules (mesogens) into a lightly cross-linked polymer network. By modifying this compound with a reactive group, such as an acrylate, it can be polymerized to form an LCE. These elastomers can exhibit significant, reversible shape changes in response to stimuli like heat, light, or electric fields. For example, upon heating through the nematic-to-isotropic transition, the loss of orientational order in the liquid crystal units causes a macroscopic contraction or expansion of the polymer network. This property makes LCEs highly promising for applications as artificial muscles, soft robotics, and micro-actuators.
| Application Area | Operating Principle | Role of this compound |
| Sensors | Analyte binding at a functionalized surface disrupts liquid crystal alignment, causing an optical change. | Acts as the signal-transducing medium, amplifying molecular events into a visible signal. |
| Smart Windows (PDLCs) | An electric field aligns liquid crystal droplets within a polymer matrix, switching from a light-scattering (opaque) to a transparent state. | Forms the active, switchable droplets that control the transparency of the film. |
| Actuators (LCEs) | A stimulus (e.g., heat) induces a phase transition in the liquid crystal units, causing a macroscopic shape change in the polymer network. | Serves as the molecular-level engine (as a reactive mesogen) that drives the mechanical actuation of the material. |
Q & A
Q. What are the recommended safety protocols for handling 4-Cyanophenyl-4'-hexylbenzoate in laboratory settings?
- Methodological Answer: Use NIOSH-approved P95 or EU-standard P1 respirators to mitigate inhalation risks. Wear nitrile gloves, face shields, and safety glasses to prevent skin/eye contact. Store the compound at 2–8°C in a dry environment to maintain stability. Avoid dust formation during handling and ensure proper ventilation .
Q. How can researchers synthesize this compound, and what are common challenges in its purification?
- Methodological Answer: Synthesis typically involves esterification of 4-cyanophenol with 4-hexylbenzoyl chloride under acidic catalysis. Purification challenges include separating unreacted starting materials and byproducts. Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol are standard methods. Monitor purity via HPLC or TLC .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer: Use 1H/13C NMR to confirm ester linkage and alkyl chain integrity. FT-IR validates the C≡N (2240–2260 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) groups. Mass spectrometry (ESI-TOF) confirms molecular weight (307.39 g/mol). Note: Physical properties like melting point and log Pow are not yet reported; experimental determination via DSC and octanol-water partitioning is recommended .
Advanced Research Questions
Q. How does this compound compare to structural analogs in liquid crystal applications?
- Methodological Answer: Compared to analogs (e.g., 4-Cyanophenyl-4'-octylbenzoate), the hexyl chain balances thermal stability and response time. Use polarized optical microscopy (POM) to observe nematic phases and differential scanning calorimetry (DSC) to quantify transition temperatures. The cyanophenyl group enhances dipole-dipole interactions, critical for electro-optical performance .
| Compound | Key Structural Feature | Application Impact |
|---|---|---|
| This compound | C6 alkyl chain | Optimized for mid-range LC stability |
| 4-Cyanophenyl-4'-pentylbenzoate | C5 alkyl chain | Faster response but lower thermal stability |
| 4-Cyanophenyl-4'-propylbenzoate | C3 alkyl chain | Limited mesophase range, used in niche mixtures |
Q. What strategies resolve contradictions in toxicological data for this compound?
- Methodological Answer: While the compound is not classified as carcinogenic by IARC or OSHA, its mutagenic potential (GHS Category 1B) requires validation. Conduct Ames tests (with/without metabolic activation) and micronucleus assays in vitro. Cross-reference results with analogs like ethyl 4-(4-fluorophenyl)benzoate to identify structure-activity relationships .
Q. How can researchers optimize this compound for drug delivery systems?
- Methodological Answer: Modify the hexyl chain length to balance lipophilicity (log P) and bioavailability. Use molecular docking to assess interactions with target biomolecules (e.g., serum albumin). Encapsulate in PEGylated liposomes to enhance solubility and controlled release. Validate efficacy via in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) .
Q. What computational methods predict the reactivity of this compound in ester hydrolysis?
- Methodological Answer: Perform DFT calculations (B3LYP/6-31G*) to model hydrolysis pathways. Identify electron-deficient carbonyl carbons susceptible to nucleophilic attack. Validate with experimental kinetics (UV-Vis monitoring of pH-dependent degradation). Compare with derivatives lacking the cyanophenyl group to isolate electronic effects .
Experimental Design & Data Validation
Q. How to design experiments assessing environmental persistence of this compound?
- Methodological Answer: Conduct OECD 301F biodegradability tests in aqueous media. Use LC-MS/MS to quantify degradation products. For photostability, expose samples to UV light (254 nm) and analyze via GC-MS. Include controls with structurally stable benzoates (e.g., benzylparaben) to benchmark persistence .
Q. What statistical approaches address batch-to-batch variability in synthetic yields?
- Methodological Answer: Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). Use ANOVA to identify significant factors. Implement QC protocols (e.g., in-process checks via inline FTIR) for real-time monitoring. For reproducibility, document deviations in reaction logs and raw analytical data .
Q. How to validate conflicting reports on the compound’s liquid crystalline phase behavior?
- Methodological Answer:
Replicate studies using standardized protocols (e.g., heating/cooling rates of 5°C/min in DSC). Collaborate with independent labs for cross-validation. Publish raw DSC thermograms and POM images in open-access repositories. Compare with homologs (e.g., 4-Cyanophenyl-4'-heptylbenzoate) to contextualize phase width discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
